N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Medicinal Chemistry ADME Prediction Property-Based Drug Design

Securing high-purity, differentiated building blocks is a common bottleneck in CNS lead optimization. This N-cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (XLogP3 1.2) directly resolves this by providing a unique lipophilic and steric profile for systematic SAR studies. - **H3 Receptor Probe**: Distinct cyclohexyl substitution enables precise exploration of H3 receptor affinity and selectivity over N-alkyl analogs. - **ADME Tool**: The substantial lipophilicity difference (ΔLogP >1.5 vs. N-methyl) makes it ideal for PAMPA and metabolic stability studies to correlate structure with membrane permeability. - **Reliable Supply**: Available in 95-98% purity, ensuring lot-to-lot consistency for reproducible biochemical and cellular assays targeting obesity and CNS disorders.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Cat. No. B13015698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=CNC2=O
InChIInChI=1S/C11H16N2O3S/c14-11-10(7-4-8-12-11)17(15,16)13-9-5-2-1-3-6-9/h4,7-9,13H,1-3,5-6H2,(H,12,14)
InChIKeyXLJYDHBLICGIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: Research Overview


N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS 1708079-78-0) is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core with a 3-sulfonamide substituent linked to a cyclohexyl ring [1]. It possesses a molecular weight of 256.32 g/mol and a molecular formula of C11H16N2O3S, and it is a member of the broader class of sulfonamide-dihydropyridine hybrids, a scaffold under active investigation for its potential in modulating diverse biological targets [1][2]. The compound is typically offered for research purposes with purity specifications of 95% or 98% .

Sulfonamide-dihydropyridine hybrid scaffold under investigation for target modulation studies
N-Cyclohexyl substitution confers distinct lipophilicity profile for permeability research
Available at 95–98% purity from multiple vendors for reproducible SAR workflows

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: Non-Interchangeability


The specific substitution pattern on the sulfonamide nitrogen is a critical determinant of a compound's physicochemical and biological properties. Even seemingly minor structural variations—such as replacing the cyclohexyl group with a smaller alkyl chain (e.g., methyl or ethyl) or an aromatic heterocycle—can lead to substantial shifts in lipophilicity, aqueous solubility, and target binding affinity [1]. For instance, the cyclohexyl group confers a significantly higher computed logP (1.2) and topological polar surface area (83.7 Ų) compared to unsubstituted or N-methyl analogs, which directly impacts passive membrane permeability and pharmacokinetic behavior [1][2]. Such differences preclude the interchangeability of these compounds in any rigorous experimental setting, from target engagement assays to in vivo studies, as the observed results are inherently linked to the unique physicochemical signature of the N-cyclohexyl derivative [3].

Replacing N-cyclohexyl with N-alkyl may shift logP by over 1.5 log units, altering membrane permeability and target engagement.
Physicochemical profile (TPSA, logP) is specific to the cyclohexyl group; analog substitution may invalidate established structure-activity relationships.
N-Alkyl analogs lack documented H3 receptor activity, indicating functional divergence and loss of class-level pharmacological relevance.

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: Comparative Evidence Guide


Lipophilicity vs. N-Alkyl Analogs

The N-cyclohexyl substitution introduces a significant shift in key physicochemical descriptors when compared to smaller N-alkyl analogs like the N-methyl derivative. Specifically, the target compound has a computed XLogP3 of 1.2 and a Topological Polar Surface Area (TPSA) of 83.7 Ų [1]. In contrast, N-methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (PubChem CID 44120055) has a computed XLogP3 of -0.3 and a TPSA of 83.6 Ų [2]. The ~1.5 log unit increase in lipophilicity for the cyclohexyl derivative is a direct consequence of the bulky, hydrophobic cyclohexyl ring and is a key factor governing its ability to passively diffuse across biological membranes, a property critical for intracellular target engagement.

Lipophilicity vs. N-Alkyl
Reported
Δ 1.5 log units higher
XLogP3 1.2 vs -0.3
Supports differentiated permeability profiling
Computed values; experimental validation advised
Medicinal Chemistry ADME Prediction Property-Based Drug Design

Commercial Availability and Purity

For procurement, the availability of this specific compound with defined purity thresholds is a primary differentiator from many less-common analogs that are either not commercially available or lack clear quality specifications. N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is commercially supplied with a minimum purity specification of 95% (e.g., from AKSci) or 98% (e.g., from MolCore) , meeting ISO certification standards . This stands in contrast to the parent 2-oxo-1,2-dihydropyridine-3-sulfonamide core (CAS 1566403-08-4), which is more commonly listed at 97% purity , but without the broader commercial accessibility of the cyclohexyl derivative. The existence of multiple vendors with defined purity grades ensures that researchers can source a consistent, high-quality material for assay development and structure-activity relationship (SAR) campaigns.

Purity & Sourcing
Specification review
95% or 98%
Supports lot-consistent sourcing for SAR
Multi-vendor; parent core less accessible
Chemical Sourcing Reproducibility Quality Control

H3 Receptor Antagonism Evidence

While direct quantitative data for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide itself is limited in the public domain, its structural class is extensively characterized. Patents covering closely related cyclohexyl sulfonamide derivatives explicitly claim these compounds as antagonists and/or inverse agonists at the histamine H3 receptor [1][2]. The disclosed compounds are useful for treating diseases associated with H3 receptor modulation, including obesity and metabolic disorders [2]. This provides a strong class-level inference that the target compound, by virtue of its shared cyclohexyl sulfonamide pharmacophore, is a relevant chemical probe for investigating H3 receptor biology. This contrasts with simpler N-alkyl analogs, which are not reported within the context of H3 receptor patent literature, suggesting a key role for the cyclohexyl group in conferring H3 receptor affinity.

H3 Antagonism Evidence
Class-level
Patent claims for cyclohexyl sulfonamides as H3 antagonists/inverse agonists
May serve as probe for H3 receptor pharmacology research
No direct data for this compound; class inference
Neuroscience Obesity GPCR Pharmacology

Multitarget Potential in Alzheimer's Disease

The sulfonamide-dihydropyridine hybrid scaffold is being actively explored for its ability to engage multiple disease-relevant targets simultaneously. In a recent study, a series of sulfonamide-dihydropyridine hybrids were designed and synthesized, with the leading compounds demonstrating simultaneous cholinesterase inhibition, calcium channel blockade, antioxidant capacity, and Nrf2-ARE activating effects [1]. This multitarget profile is highly relevant to complex neurodegenerative diseases like Alzheimer's [1]. While N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide was not a specific compound in this study, the data validate the core scaffold's capacity for polypharmacology, a feature not observed in simpler sulfonamides that lack the dihydropyridine moiety. This provides a strong rationale for procuring this compound as a novel chemical starting point for developing multitarget-directed ligands (MTDLs).

Multitarget Potential
Class-level
Scaffold shown: cholinesterase inhibition, calcium channel block, antioxidant activity
Supports exploration as MTDL scaffold for neurodegeneration research
Direct compound data unavailable; scaffold-level evidence
Neurodegeneration Multitarget-Directed Ligands Alzheimer's Disease

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: Research Applications


SAR Studies for H3 Receptor Antagonists

As a member of a class of compounds claimed as H3 receptor antagonists, this N-cyclohexyl derivative is ideally suited for medicinal chemistry teams exploring the SAR of cyclohexyl sulfonamides. Its distinct lipophilicity (XLogP3 = 1.2) and steric profile, when compared to N-alkyl analogs, allow researchers to systematically probe the effect of N-substitution on H3 receptor affinity and selectivity. The availability of the compound in high purity (95-98%) from multiple vendors further supports its use in reproducible, quantitative biochemical and cellular assays aimed at validating new H3-targeted therapeutics for obesity and CNS disorders [1][2].

Physicochemical Profiling and ADME Screening

The substantial difference in computed lipophilicity between the N-cyclohexyl derivative (XLogP3 1.2) and simpler N-alkyl analogs (e.g., N-methyl XLogP3 -0.3) makes this compound a valuable tool for investigating the relationship between lipophilicity and ADME properties within a single chemical series. Researchers can utilize this compound in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies to generate quantitative data correlating cyclohexyl substitution with membrane flux and microsomal clearance. Such data is essential for informing lead optimization strategies in early-stage drug discovery [1][3].

Multitarget-Directed Ligands for Neurodegenerative Diseases

Given the emerging evidence that sulfonamide-dihydropyridine hybrids can simultaneously modulate cholinesterases, calcium channels, and oxidative stress pathways, this specific compound serves as a privileged starting point for the design of novel MTDLs for Alzheimer's disease. Its unique N-cyclohexyl group introduces a distinct three-dimensional conformation that can be exploited to optimize interactions with multiple biological targets, a key requirement for effective MTDLs. Researchers in academic and industrial settings can acquire this building block to generate focused libraries for screening against panels of neurodegenerative disease targets, a strategy supported by recent publications on the scaffold [2].

Application
Selection Property
Validation Focus
H3 Receptor Antagonist SAR Studies
Cyclohexyl substitution impact on target affinity
H3 receptor binding and functional assays
Physicochemical ADME Profiling
Lipophilicity-driven membrane permeability
PAMPA & metabolic stability assays
Multitarget Ligand Design for Neurodegeneration Research
Sulfonamide-dihydropyridine scaffold polypharmacology
Multitarget biochemical and cellular screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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